molecular formula C19H22O9 B1209392 Aloesin

Aloesin

Cat. No.: B1209392
M. Wt: 394.4 g/mol
InChI Key: HKIKAXXIWJHWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Aloesin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of aloeresin A to this compound and p-coumaric acid using commercial hydrolytic enzymes .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Hyperpigmentation

Mechanism and Efficacy:
Aloesin has been shown to inhibit melanin production, making it a potential treatment for hyperpigmentation disorders. A study demonstrated that this compound treatment suppressed pigmentation by 34% compared to controls after exposure to UV radiation. When combined with arbutin, the suppression reached 63.3% .

Case Study:
In an experimental setup involving UV-irradiated human skin, subjects were treated with this compound four times daily for 15 days. The results indicated a dose-dependent suppression of pigmentation, highlighting this compound's potential as a therapeutic agent for conditions like melasma .

Anti-Inflammatory Properties

Research Findings:
this compound has been investigated for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. Molecular docking studies suggest that this compound can inhibit tumor necrosis factor-alpha, a key inflammatory mediator .

Case Study:
In silico analyses revealed that this compound exhibited favorable binding energy and drug-like properties, indicating its potential for further development into anti-inflammatory therapeutics. Future directions include in vivo studies and clinical trials .

Wound Healing Enhancement

Mechanism of Action:
Research indicates that this compound accelerates the wound healing process by modulating inflammation and promoting tissue remodeling through pathways involving MAPK/Rho and Smad .

Data Summary:
this compound was shown to ameliorate all phases of wound healing— inflammation, proliferation, and remodeling—suggesting its utility in clinical settings for enhancing recovery from skin injuries .

Agricultural Applications

Fungal Inhibition:
this compound has demonstrated significant antifungal activity against Magnaporthe oryzae, a pathogen responsible for rice blast disease. A study found that this compound inhibited spore germination and appressorium formation effectively at concentrations as low as 175 μg/mL .

Data Table: Effects of this compound on M. oryzae

Concentration (μg/mL)Inhibition Rate (%)EC50 (μg/mL)
17532.51175.26
62592.309145

This table summarizes the efficacy of this compound in inhibiting the growth and development of M. oryzae, indicating its potential as a biopesticide in agriculture.

Cosmetic Applications

Skin Lightening Agent:
Given its ability to inhibit tyrosinase activity, this compound is being explored as an ingredient in cosmetic formulations aimed at skin lightening and treating uneven skin tone .

Case Study:
In pigmented skin equivalents, this compound was found to reduce melanin content significantly while exhibiting direct inhibitory effects on melanogenesis . This suggests that this compound could serve as a safer alternative to traditional skin lightening agents.

Properties

IUPAC Name

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIKAXXIWJHWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aloesin
Reactant of Route 2
Aloesin
Reactant of Route 3
Reactant of Route 3
Aloesin
Reactant of Route 4
Aloesin
Reactant of Route 5
Aloesin
Reactant of Route 6
Aloesin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.